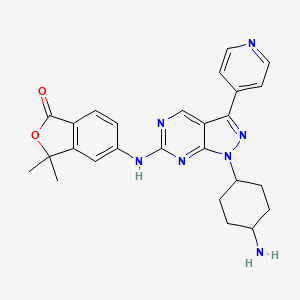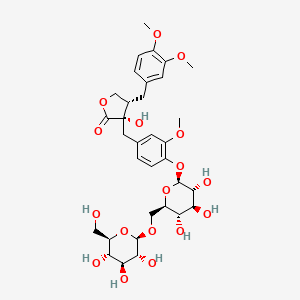
Axl-IN-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Axl-IN-14 is a potent and orally active inhibitor of the AXL receptor tyrosine kinase. This compound has shown significant promise in inhibiting the Gas6/AXL-mediated cell migration and invasion, making it a valuable candidate in cancer research and therapy. The AXL receptor tyrosine kinase is a member of the TAM (TYRO3, AXL, and MERTK) family and plays a crucial role in various cellular processes, including proliferation, survival, and migration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Axl-IN-14 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions: Axl-IN-14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in alcohols or amines. Substitution reactions can yield a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Axl-IN-14 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the AXL receptor tyrosine kinase and its role in various chemical processes.
Biology: Employed in cellular and molecular biology research to investigate the signaling pathways mediated by the AXL receptor.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those resistant to conventional therapies.
Industry: Utilized in the development of novel drugs and therapeutic strategies targeting the AXL receptor.
Wirkmechanismus
Axl-IN-14 exerts its effects by inhibiting the activity of the AXL receptor tyrosine kinase. This inhibition prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. By blocking these pathways, this compound reduces cell proliferation, migration, and invasion, thereby exhibiting anti-tumor activity .
Vergleich Mit ähnlichen Verbindungen
Bemcentinib: Another AXL inhibitor with similar anti-tumor properties.
Dubermatinib: A selective AXL inhibitor used in cancer research.
Sitravatinib: An inhibitor targeting multiple receptor tyrosine kinases, including AXL.
Uniqueness of Axl-IN-14: this compound is unique due to its high potency and selectivity for the AXL receptor tyrosine kinase. It has an IC50 value of 0.8 nanomolar, making it one of the most potent AXL inhibitors available. Additionally, this compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for cancer treatment .
Eigenschaften
Molekularformel |
C32H24F2N4O4 |
|---|---|
Molekulargewicht |
566.6 g/mol |
IUPAC-Name |
5-(4-fluorophenyl)-N-[3-fluoro-4-(10H-pyrido[3,2-b][1,4]benzoxazin-4-yloxy)phenyl]-4-oxo-1-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C32H24F2N4O4/c1-18(2)38-16-22(19-7-9-20(33)10-8-19)29(39)23(17-38)32(40)36-21-11-12-26(24(34)15-21)41-28-13-14-35-31-30(28)42-27-6-4-3-5-25(27)37-31/h3-18H,1-2H3,(H,35,37)(H,36,40) |
InChI-Schlüssel |
IVRKZMDXSUEQLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=C(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)OC3=C4C(=NC=C3)NC5=CC=CC=C5O4)F)C6=CC=C(C=C6)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


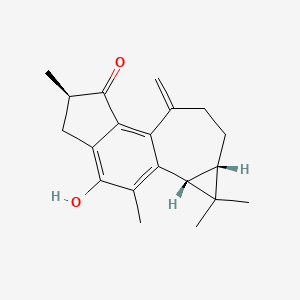
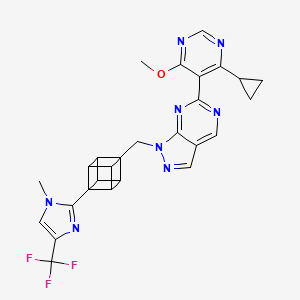




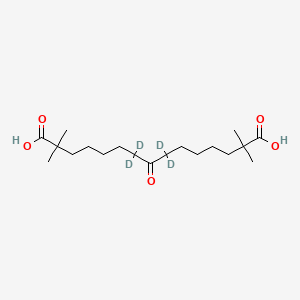
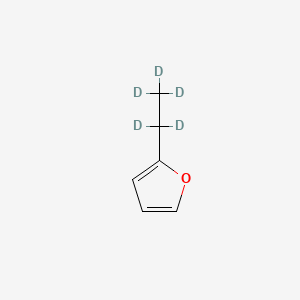
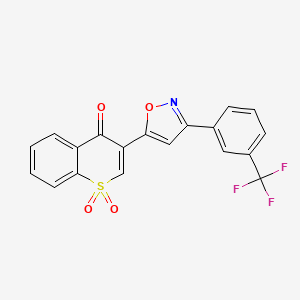
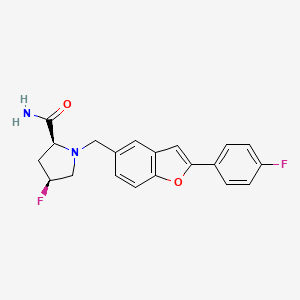
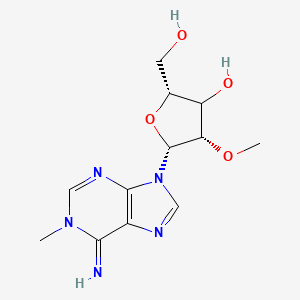
![N'-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B12389259.png)
